5-Benzylidene-3-benzylideneaminorhodanine

Description

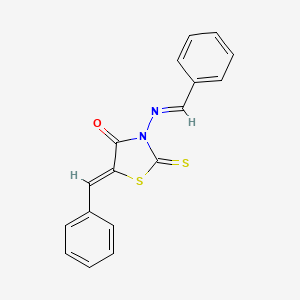

Structure

2D Structure

3D Structure

Properties

CAS No. |

4992-30-7 |

|---|---|

Molecular Formula |

C17H12N2OS2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(5Z)-5-benzylidene-3-[(E)-benzylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H12N2OS2/c20-16-15(11-13-7-3-1-4-8-13)22-17(21)19(16)18-12-14-9-5-2-6-10-14/h1-12H/b15-11-,18-12+ |

InChI Key |

RWXSCGUFLZZHQD-DARJFKRNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Benzylidene 3 Benzylideneaminorhodanine

Elucidation of Optimal Reaction Pathways for 5-Benzylidene-3-benzylideneaminorhodanine Synthesis

The creation of this compound is a multi-step process that necessitates careful consideration of reaction conditions to ensure high yields and purity. The general synthetic route involves a two-step sequence: first, the formation of a Schiff base at the 3-amino position of a rhodanine (B49660) precursor, followed by a Knoevenagel condensation at the active methylene (B1212753) group at the 5-position.

The synthesis of the target compound, (E)-5-benzylidene-3-((E)-benzylideneamino)-2-thioxothiazolidin-4-one, and its derivatives typically begins with 3-aminorhodanine as the starting material. The first key reaction is the formation of a Schiff base (imine) at the 3-amino position. This is achieved by reacting 3-aminorhodanine with a suitable benzaldehyde (B42025) derivative. The reaction is often catalyzed by a few drops of glacial acetic acid and is carried out at room temperature with stirring for several hours. rdd.edu.iq This initial step yields an intermediate, a 3-(benzylideneamino)-2-thioxothiazolidin-4-one. The formation of the imine is confirmed by spectroscopic methods, with characteristic signals for the azomethine proton (CH=N) appearing in the 1H-NMR spectrum. rdd.edu.iqf1000research.comf1000research.com

The second crucial step is the Knoevenagel condensation. sigmaaldrich.comwikipedia.org This classic carbon-carbon bond-forming reaction involves the condensation of the active methylene group at the C-5 position of the rhodanine ring of the Schiff base intermediate with a second molecule of a benzaldehyde derivative. f1000research.com This reaction is typically performed in an alcoholic solution in the presence of a catalyst system like ammonium (B1175870) hydroxide (B78521) and ammonium chloride, with refluxing for several hours. f1000research.comf1000research.com The result is the formation of the exocyclic double bond at the 5-position, yielding the final this compound derivative.

The choice of catalyst and reaction medium plays a pivotal role in the efficiency and outcome of the synthesis. For the initial Schiff base formation, acidic catalysis, such as glacial acetic acid, is commonly employed to activate the aldehyde carbonyl group towards nucleophilic attack by the amino group of 3-aminorhodanine. rdd.edu.iq

For the subsequent Knoevenagel condensation, a variety of catalytic systems have been explored. A common system involves the use of a weak base in an alcoholic solvent. For instance, the use of ammonium hydroxide and ammonium chloride in methanol (B129727) under reflux conditions has been reported to be effective. f1000research.comf1000research.com In some cases, piperidine (B6355638) in ethanol (B145695) has been utilized as a basic catalyst for Knoevenagel-type reactions. wikipedia.org

Modern synthetic approaches have also incorporated microwave irradiation to accelerate the reaction. nih.govrsc.org Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.org The choice of solvent is also critical, with protic solvents like ethanol often being favored due to their ability to stabilize intermediates. nih.gov Green chemistry principles have led to the exploration of water-mediated and catalyst-free Knoevenagel condensations, although these methods may require higher temperatures. rsc.org

Optimizing the synthetic process for this compound involves fine-tuning various parameters to maximize yield and selectivity. Temperature control is crucial; for example, in some syntheses, the reflux temperature is carefully maintained at 50-60°C to avoid degradation of the product. f1000research.com

Design and Synthesis of Structurally Modified Rhodanine Analogs

The modular nature of the synthesis of this compound allows for the straightforward creation of a diverse library of analogs through strategic derivatization at two key positions: the 5-benzylidene moiety and the 3-benzylideneamino framework.

The 5-benzylidene group can be readily modified by employing a variety of substituted benzaldehydes in the Knoevenagel condensation step. This allows for the introduction of a wide range of functional groups onto the phenyl ring, which can significantly influence the biological activity of the resulting compounds.

Researchers have successfully synthesized derivatives with electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro, halogen) on the 5-benzylidene ring. f1000research.commdpi.com For example, compounds have been prepared using 4-hydroxy-3-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. f1000research.com The electronic nature and position of these substituents can have a profound impact on the molecule's properties.

| Substituent on 5-Benzylidene Ring | Starting Aldehyde | Reference |

|---|---|---|

| 4-hydroxy-3-methoxy | 4-hydroxy-3-methoxybenzaldehyde | f1000research.com |

| 4-(dimethylamino) | 4-(dimethylamino)benzaldehyde | f1000research.com |

| 4-nitro | 4-nitrobenzaldehyde | mdpi.com |

| 2,4,5-trimethoxy | 2,4,5-trimethoxybenzaldehyde | nih.gov |

Similarly, the 3-benzylideneamino portion of the molecule can be systematically altered by using different substituted benzaldehydes in the initial Schiff base formation with 3-aminorhodanine. This provides another avenue for creating a diverse range of analogs and establishing structure-activity relationships.

Studies have reported the synthesis of derivatives where the 3-benzylideneamino group is derived from aldehydes such as pyridine-4-carbaldehyde and furan-2-carbaldehyde. rdd.edu.iqf1000research.comf1000research.com This demonstrates that both aromatic and heteroaromatic aldehydes can be effectively used in this position, expanding the chemical space of the synthesized library. The resulting compounds, bearing different heterocyclic rings, have shown varied biological activities. f1000research.com

| Substituent on 3-Benzylideneamino Ring | Starting Aldehyde | Reference |

|---|---|---|

| 4-pyridyl | Pyridine-4-carbaldehyde | rdd.edu.iqf1000research.com |

| 2-furyl | Furan-2-carbaldehyde | f1000research.comf1000research.com |

| Unsubstituted Phenyl | Benzaldehyde | rdd.edu.iq |

Modifications and Functionalization of the Core Rhodanine Heterocycle

The rhodanine scaffold, a privileged heterocyclic structure in medicinal chemistry, offers multiple sites for chemical modification, allowing for the generation of diverse molecular libraries. nih.govresearchgate.net The most frequently targeted positions for functionalization are the nitrogen atom at position 3 (N-3) and the active methylene group at position 5 (C-5). nih.gov These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

One of the most common strategies for modifying the C-5 position is the Knoevenagel condensation. This reaction typically involves the condensation of the active methylene group of the rhodanine core with various aldehydes or ketones. This approach is widely used to introduce arylidene or heteroarylidene substituents, significantly expanding the structural diversity of the resulting compounds. researchgate.net For example, the synthesis of 5-arylidenerhodanines can be efficiently achieved through this method. researchgate.net

Functionalization at the N-3 position is another key strategy for derivatization. A prevalent modification involves the introduction of an acetic acid moiety, leading to the formation of rhodanine-3-acetic acid derivatives. nih.govnih.gov This particular functionalization has been a cornerstone in the development of various biologically active molecules since the market introduction of Epalrestat, a rhodanine-3-acetic acid derivative, in 1992. nih.gov Beyond simple alkylation, the N-3 position can be functionalized with more complex groups, such as amides, to create novel compounds with specific therapeutic targets. nih.gov The synthesis of neocryptolepine-rhodanine hybrids, for instance, involves modifying the neocryptolepine (B1663133) core and attaching it to the rhodanine moiety, showcasing complex functionalization possibilities. nih.gov

The core rhodanine heterocycle itself can undergo various chemical transformations. The exocyclic sulfur atom at the C-2 position and the carbonyl group at the C-4 position also present opportunities for modification, although these are explored less frequently than modifications at N-3 and C-5. researchgate.net These sites allow for the introduction of different functional groups that can modulate the electronic properties and steric profile of the entire molecule.

The following table summarizes common functionalization strategies for the rhodanine core:

| Position | Type of Modification | Common Reagents/Reactions | Resulting Structure | Reference |

| C-5 | Knoevenagel Condensation | Aromatic/Heteroaromatic Aldehydes | 5-Arylidenerhodanines | researchgate.net |

| N-3 | Alkylation | Chloroacetic acid | Rhodanine-3-acetic acids | nih.gov |

| N-3 | Amide Coupling | Carboxylic acids, coupling agents | N-3-Amide functionalized rhodanines | nih.gov |

This strategic functionalization at various points on the rhodanine ring is fundamental to the exploration of this chemical space for drug discovery and materials science. nih.govnih.gov

Stereochemical Control and Regioselectivity in Analog Synthesis

Achieving stereochemical control and regioselectivity is a critical challenge and a significant area of research in the synthesis of complex rhodanine-based analogs. The ability to selectively form one stereoisomer or regioisomer over others is paramount, as different isomers can exhibit vastly different biological activities.

A notable example of achieving high stereochemical and regiochemical control is through the use of one-pot multicomponent [3+2] cycloaddition (32CA) reactions. mdpi.com This method has been successfully employed for the synthesis of complex bi-spirooxindole-engrafted rhodanine analogs. The reaction involves an in-situ generated azomethine ylide reacting with an arylidene rhodanine derivative. mdpi.com This process can theoretically lead to four possible products (two regioisomers, each with two stereoisomers). However, the reaction proceeds with complete ortho regioselectivity and exo stereoselectivity, yielding a single diastereomer. mdpi.com This high level of control results in the formation of a complex molecular architecture with four contiguous stereocenters in a single, efficient step. mdpi.com

Table of Stereoselective Reaction Outcomes:

| Reaction Type | Reactants | Key Features | Outcome | Reference |

| [3+2] Cycloaddition | Azomethine Ylide + (E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-morpholinoethyl)acetamide | One-pot, multicomponent reaction | Single diastereomer with four contiguous stereocenters | mdpi.com |

| Complete ortho regioselectivity | High chemical yield | |||

| Complete exo stereoselectivity |

The regioselectivity of such reactions is often dictated by the electronic properties of the reacting partners. In the 32CA reaction, the preferred ortho pathway is determined by the interaction between the highest occupied molecular orbital (HOMO) of the azomethine ylide and the lowest unoccupied molecular orbital (LUMO) of the rhodanine derivative. mdpi.com

While less specifically detailed for "this compound" itself, the principles of stereoselective synthesis, such as dynamic kinetic resolution, are broadly applicable to the synthesis of chiral building blocks that could be incorporated into rhodanine analogs. nih.gov The ability to control the three-dimensional structure is a powerful tool for creating precisely tailored molecules for specific biological targets.

Development of Novel Synthetic Approaches for Rhodanine-Based Architectures

The development of innovative and efficient synthetic methodologies is crucial for advancing the field of rhodanine chemistry. Modern synthetic chemistry emphasizes principles of green chemistry, atom economy, and procedural simplicity. Several novel approaches have been developed for the synthesis of rhodanine derivatives that align with these goals.

One significant advancement is the use of Deep Eutectic Solvents (DES) as an alternative to volatile organic compounds (VOCs). researchgate.net For instance, a DES composed of L-proline and glycerol (B35011) has been successfully used as both the solvent and catalyst for the Knoevenagel condensation to produce 5-arylidenerhodanine derivatives. researchgate.netresearchgate.net This "zero VOC" strategy not only provides a more environmentally friendly reaction medium but can also lead to faster reaction times and high yields compared to conventional methods. researchgate.net

Another green and efficient method involves conducting reactions in aqueous media . A tandem aldol (B89426) condensation-thia-Michael addition protocol has been developed for the synthesis of rhodanine derivatives using an aqueous solution of diethylamine. rsc.org This approach is simple, economical, and results in high to excellent yields. A key advantage is that the product often precipitates spontaneously from the reaction mixture, allowing for easy separation by simple filtration. rsc.org

The following table highlights some of these novel synthetic approaches:

| Synthetic Approach | Key Features | Example Application | Advantages | Reference |

| Deep Eutectic Solvents (DES) | L-proline:glycerol as solvent/catalyst | Knoevenagel condensation for 5-arylidenerhodanines | Environmentally friendly (zero VOC), faster reactions, high yields | researchgate.netresearchgate.net |

| Aqueous Media Synthesis | Tandem aldol-thia-Michael addition in aqueous diethylamine | Synthesis of various rhodanine derivatives | Green, economical, simple workup (filtration), high yields | rsc.org |

| Multi-component Reactions (MCRs) | One-pot, sequential reactions | Synthesis of rhodanine-furan bis-heterocyclic frameworks | High atom economy, procedural efficiency, rapid complexity generation | researchgate.net |

These advanced synthetic methodologies demonstrate a clear trend towards more sustainable, efficient, and innovative ways to construct diverse rhodanine-based architectures, facilitating further exploration in medicinal chemistry and materials science.

Comprehensive Spectroscopic and Structural Elucidation of 5 Benzylidene 3 Benzylideneaminorhodanine and Its Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information regarding the connectivity, functional groups, and electronic environment of a molecule. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) offers a complete picture of the molecular structure in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, the structure of 5-Benzylidene-3-benzylideneaminorhodanine can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the key resonances are anticipated as follows:

Aromatic Protons: The protons on the two benzylidene groups are expected to appear in the downfield region, typically between δ 7.30 and 8.00 ppm, as complex multiplets due to spin-spin coupling.

Vinyl Proton (=CH): The proton on the exocyclic double bond at the 5-position of the rhodanine (B49660) ring is a characteristic singlet. Its chemical shift is highly diagnostic and typically appears significantly downfield (around δ 7.70 - 7.90 ppm) due to the deshielding effects of the conjugated system and the adjacent carbonyl group. scielo.br

Azomethine Proton (N=CH): The proton of the imine group (Schiff base) at the 3-position is also a singlet and is expected to resonate in the downfield region, often above δ 8.00 ppm, confirming the condensation at the 3-amino position. f1000research.comf1000research.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Key signals for this compound include:

Thione Carbon (C=S): The carbon of the thiocarbonyl group is highly deshielded and typically appears at the lowest field, often in the range of δ 190 - 200 ppm. f1000research.com

Carbonyl Carbon (C=O): The amide carbonyl carbon of the rhodanine ring is also significantly deshielded, with a characteristic resonance around δ 165 - 170 ppm. f1000research.com

Aromatic and Vinylic Carbons: The carbons of the two phenyl rings and the two C=C double bonds (one exocyclic, one imine) are expected in the δ 115 - 145 ppm range. The specific shifts can distinguish between substituted and unsubstituted carbons. scielo.br

Azomethine Carbon (N=CH): The carbon of the imine functional group typically resonates in the region of δ 145 - 160 ppm. f1000research.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would show correlations between coupled protons within the aromatic rings, while an HSQC spectrum would link each proton signal directly to its attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C NMR data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons | 7.30 - 8.00 (m) | 125.0 - 135.0 |

| Vinyl Proton (=CH) | 7.70 - 7.90 (s) | 120.0 - 130.0 |

| Azomethine Proton (N=CH) | > 8.00 (s) | 145.0 - 160.0 |

| Carbonyl Carbon (C=O) | - | 165.0 - 170.0 |

| Thione Carbon (C=S) | - | 190.0 - 200.0 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would display several characteristic absorption bands:

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl group in the rhodanine ring is expected in the region of 1700-1740 cm⁻¹. f1000research.com

C=N Stretching: The stretching vibration of the imine (azomethine) group is expected to appear around 1600-1620 cm⁻¹. f1000research.com

C=C Stretching: Aromatic and vinylic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

C=S Stretching: The thiocarbonyl group exhibits a characteristic absorption band, which is typically found in the range of 1050-1250 cm⁻¹. f1000research.com

=C-H Bending: Out-of-plane bending vibrations for the protons on the aromatic rings and the vinyl group typically appear in the 690-900 cm⁻¹ range, providing information about the substitution pattern of the rings.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide Carbonyl | C=O Stretch | 1700 - 1740 |

| Imine / Azomethine | C=N Stretch | 1600 - 1620 |

| Aromatic/Vinyl | C=C Stretch | 1450 - 1600 |

| Thiocarbonyl | C=S Stretch | 1050 - 1250 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, which spans both benzylidene moieties and the rhodanine core, is expected to result in strong absorption in the ultraviolet and visible regions. The spectrum would likely be characterized by:

π → π* Transitions: Intense absorption bands, typically at shorter wavelengths (in the UV region), arising from electronic transitions within the aromatic rings and the conjugated double bonds.

n → π* Transitions: Weaker absorption bands, typically at longer wavelengths (in the visible region), associated with the promotion of non-bonding electrons from the sulfur and oxygen heteroatoms to anti-bonding π* orbitals. The presence of the thiocarbonyl group often contributes to color in rhodanine derivatives.

The exact position of the maximum absorption wavelength (λ_max) is sensitive to the solvent polarity and the specific substitution on the aromatic rings.

HRMS is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This allows for the determination of a unique molecular formula. For this compound (C₁₇H₁₂N₂OS₂), HRMS would be used to verify the exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺. The theoretical exact mass can be calculated, and the experimental value from HRMS must match this value within a very small tolerance (typically < 5 ppm) to confirm the molecular formula.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide conclusive evidence for the molecular structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would definitively establish:

Stereochemistry: The configuration of the exocyclic C=C double bond at the 5-position would be confirmed. Based on studies of analogous 5-benzylidenerhodanines, a (Z)-configuration is strongly expected, where the phenyl ring and the sulfur atom of the rhodanine ring are on opposite sides of the double bond. researchgate.net

Planarity: The analysis would reveal the degree of planarity of the rhodanine ring and the benzylidene moieties. The conjugated system favors a largely planar arrangement to maximize orbital overlap.

Intermolecular Interactions: The crystal packing would be elucidated, revealing any significant intermolecular forces such as hydrogen bonds, π-π stacking, or C-H···S/O interactions that stabilize the crystal lattice. nih.govnih.gov

Conformational Analysis and Tautomeric Considerations in Solution and Solid States

The structural analysis of this compound is further complicated by considerations of conformational flexibility and potential tautomerism.

Conformational Analysis: Although the core rhodanine and benzylidene units are largely planar, rotation can occur around the single bonds. This includes rotation of the two phenyl groups and, most significantly, rotation around the N-N single bond of the 3-benzylideneamino substituent. Computational methods, in conjunction with advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can be used to investigate the preferred conformations in solution. ethz.chnih.gov The steric bulk of the substituents and electronic interactions will dictate the lowest energy conformers.

Tautomeric Considerations: Rhodanine and its derivatives can exist in different tautomeric forms. For the 3-aminorhodanine precursor, keto-enol and thione-thiol tautomerism is possible, as well as amine-imine tautomerism involving the amino group. researchgate.net In the final product, this compound, the primary tautomeric possibilities involve the rhodanine ring itself:

Amide-Imidic Acid Tautomerism: The N-H proton of a standard rhodanine can tautomerize to the carbonyl oxygen. In this disubstituted derivative, this is not possible at the N3 position, but the fundamental keto-enol equilibrium of the ring system is a key characteristic.

Thione-Thiol Tautomerism: The C2=S (thione) group can tautomerize to a C2-SH (thiol) group, creating an aromatic thiazole ring.

Spectroscopic and crystallographic data typically show that rhodanine derivatives, including 5-benzylidene analogs, exist predominantly in the 4-oxo, 2-thione form in both solution and the solid state. researchgate.net However, the potential for minor tautomers to exist in equilibrium, particularly under different solvent or pH conditions, must be considered as it can influence the molecule's chemical reactivity and biological interactions.

Vibrational Spectroscopy and Electronic Absorption Properties Analysis

The structural and electronic characteristics of this compound and its analogs can be elucidated through vibrational and electronic spectroscopy. Techniques such as Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the molecular vibrations and electronic transitions within these compounds.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups and elucidating the bonding framework of rhodanine derivatives. The analysis of the vibrational spectra of analogs of this compound reveals characteristic absorption bands that correspond to specific molecular motions.

For a series of related 5-arylidene-2-thioxothiazolidin-4-one derivatives, the FT-IR spectra exhibit distinct peaks that confirm their structural features. A prominent absorption band is consistently observed for the carbonyl group (C=O) of the thioxothiazolidine ring. For instance, in certain 3-aminorhodanine derivatives, this C=O stretching vibration appears in the range of 1721-1737 cm⁻¹. In other analogs, such as (Z)-5-(4-nitrobenzylidene)-3-N-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one and (Z)-5-(3-methoxy-4-hydroxybenzylidene)-3-N-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, the C=O stretching frequency is found at 1710 cm⁻¹ and 1712 cm⁻¹, respectively. The exocyclic C=C bond, a key feature of these 5-benzylidene derivatives, typically shows stretching vibrations in the region of 1601–1557 cm⁻¹.

Another significant vibrational mode is the thiocarbonyl (C=S) stretching, which is characteristic of the rhodanine core. In several (Z)-5-arylidene-3-N-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one analogs, this absorption is located around 1240-1256 cm⁻¹. The presence of the imine group (C=N) in the 3-benzylideneamino moiety of the target compound would be expected to show a characteristic stretching vibration as well. For comparison, in related Schiff bases of 3-aminorhodanine, the azomethine group (CH=N) proton is identified in ¹H-NMR spectra, confirming the imine group's formation. The vibrational spectra would corroborate this with a C=N stretching band, typically observed in the 1690-1640 cm⁻¹ region.

The interactive table below summarizes the characteristic FT-IR absorption bands for key functional groups in analogs of this compound.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |

| Carbonyl (C=O) | Stretching | 1710 - 1737 | |

| Exocyclic C=C | Stretching | 1557 - 1601 | |

| Thiocarbonyl (C=S) | Stretching | 1239 - 1256 | |

| Aromatic C-H | Stretching | ~3035 | |

| Aliphatic C-H | Stretching | ~2973 |

Note: The data presented is for analogs of this compound. Specific values for the target compound may vary.

Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The rhodanine scaffold and its derivatives are known to exhibit characteristic absorption bands in the UV-Vis region due to the presence of conjugated systems. The electronic spectrum is influenced by the chromophores present in the molecule, including the rhodanine ring, the benzylidene groups, and the imine linkage.

The electronic absorption properties of these compounds are largely dictated by π → π* and n → π* transitions within the conjugated system. The extensive conjugation, which spans from the benzylidene group at the 5-position through the rhodanine core and to the benzylideneamino group at the 3-position, is expected to result in strong absorption bands in the near-UV and visible regions.

For a comprehensive understanding, the table below illustrates hypothetical UV-Vis absorption data based on the expected electronic transitions in conjugated systems similar to this compound.

| Transition | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| π → π | ~350-450 nm | High | Ethanol (B145695) |

| n → π | ~280-320 nm | Low to Medium | Dichloromethane |

Note: This table is illustrative and based on the general electronic properties of similar conjugated rhodanine derivatives. Actual experimental values may differ.

The study of the electronic spectra is crucial for understanding the photophysical properties of these molecules and for potential applications in areas such as dye-sensitized solar cells or as molecular sensors, where light absorption characteristics are of paramount importance.

Theoretical and Computational Chemistry Investigations of 5 Benzylidene 3 Benzylideneaminorhodanine

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For rhodanine (B49660) derivatives, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools to explore their electronic characteristics and spectroscopic behavior.

Electronic Structure, Molecular Geometry, and Frontier Molecular Orbital Analysis

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to determine the optimized molecular geometry and electronic structure of rhodanine derivatives. mdpi.comekb.eg For instance, in 5-benzylidenerhodanine (B7764880), the molecule is largely planar, though the phenyl group may be twisted out of the plane of the rhodanine ring. ekb.eg

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of these compounds. wikipedia.orgyoutube.comacs.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a smaller gap suggests higher reactivity. ekb.eg

For a series of rhodanine derivatives, the HOMO is typically localized on the rhodanine ring and the exocyclic sulfur atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the benzylidene moiety and the rhodanine ring, suggesting these regions are susceptible to nucleophilic attack. ekb.eg The introduction of substituents on the benzylidene ring can significantly alter the HOMO and LUMO energies and their gap. For example, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting character. mdpi.com

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for identifying sites for electrophilic and nucleophilic reactions. In rhodanine derivatives, the negative potential is typically concentrated around the carbonyl oxygen and the exocyclic sulfur atom, making them likely sites for electrophilic attack. ekb.eg

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Rhodanine | -6.78 | -1.89 | 4.89 |

| 5-Benzylidenerhodanine | -6.12 | -2.54 | 3.58 |

| 5-(4-chlorobenzylidene)rhodanine | -6.25 | -2.71 | 3.54 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

TD-DFT is a reliable method for predicting the electronic absorption spectra (UV-Vis) of rhodanine derivatives. ekb.eg The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational methodology. The electronic transitions are often characterized as π-π* transitions, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. ekb.eg

Furthermore, DFT calculations can predict vibrational frequencies (FT-IR and Raman spectra). researchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The good agreement between the calculated and experimental spectra allows for the assignment of vibrational modes to specific functional groups within the molecule. nih.govjksus.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govresearchgate.net The calculated chemical shifts, when compared with experimental data, provide further validation of the computed molecular structure.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| UV-Vis (λmax, nm) | 388 | 390 |

| FT-IR (C=O stretch, cm-1) | 1725 | 1720 |

| ¹³C NMR (C=O, ppm) | 168.5 | 167.9 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of flexible molecules like rhodanine derivatives and to understand the influence of the solvent on their structure and dynamics. nih.govbiorxiv.org By simulating the motion of the molecule over time, MD can reveal the preferred conformations and the energy barriers between them. This is particularly important for rhodanine derivatives where rotation around single bonds can lead to different conformers with potentially different biological activities.

MD simulations in explicit solvent (e.g., water) can provide insights into solvation effects. The interaction of the solute with solvent molecules can influence its conformational preferences and electronic properties. The calculation of solvation free energy is a key aspect of these simulations, providing a measure of the energetic cost of transferring the molecule from the gas phase to the solvent.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. researchgate.netoptibrium.comnih.gov For rhodanine derivatives, QSPR models can be developed to predict properties like solubility, lipophilicity (logP), and permeability, which are crucial for drug development. nih.gov

These models are typically built using a set of molecular descriptors that encode structural, electronic, and physicochemical information about the molecules. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to create the predictive model. A robust QSPR model can be used to screen virtual libraries of rhodanine derivatives and prioritize compounds with desirable properties for synthesis and experimental testing.

In Silico Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction is a critical component of modern drug discovery, aiming to forecast the pharmacokinetic properties of drug candidates. bepls.comnih.govnih.govnih.govsciensage.info Various computational tools and web servers are available to predict the ADME profile of rhodanine derivatives. These predictions are often based on a combination of QSPR models and rule-based systems, such as Lipinski's rule of five. bepls.comsciensage.info

Predicted ADME properties for rhodanine derivatives often include:

Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability. nih.gov

Distribution: Plasma protein binding and blood-brain barrier (BBB) penetration.

Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition.

Excretion: Prediction of renal clearance.

These in silico predictions help in the early identification of compounds with potential pharmacokinetic liabilities, allowing for their modification or elimination from the drug discovery pipeline.

| Property | Predicted Value/Classification |

|---|---|

| Lipinski's Rule of Five | Compliant |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

Molecular Docking and Simulation Studies for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. researchgate.netscirp.orgajchem-a.com For rhodanine derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies are instrumental in generating hypotheses about their mechanism of action. researchgate.netscirp.org

The process involves placing the ligand in the binding site of the target and evaluating the binding affinity using a scoring function. The results of molecular docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the rhodanine derivative and the amino acid residues of the target protein. scirp.org

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to gain a more dynamic understanding of the interactions. These studies can guide the design of new rhodanine derivatives with improved binding affinity and selectivity for a specific biological target.

Structure Activity Relationship Sar Studies of 5 Benzylidene 3 Benzylideneaminorhodanine and Its Derivatives

Identification of Pharmacophoric Elements within the 5-Benzylidene-3-benzylideneaminorhodanine Scaffold

The this compound scaffold possesses several key pharmacophoric elements that are critical for its molecular interactions and biological activity. These elements include hydrogen bond donors and acceptors, hydrophobic aromatic regions, and a reactive rhodanine (B49660) core.

The rhodanine ring itself contains a thio-carbonyl group and an imine nitrogen, which can act as hydrogen bond acceptors, and an N-H group (in the unsubstituted rhodanine) that can act as a hydrogen bond donor. The carbonyl group at the 4-position and the exocyclic sulfur atom are also potential sites for interaction. The two benzylidene moieties provide extensive hydrophobic surfaces that can engage in π-π stacking and hydrophobic interactions with biological targets. The nitrogen atom of the benzylideneamino group at the 3-position introduces an additional site for potential hydrogen bonding.

A schematic representation of the key pharmacophoric features is presented below:

| Pharmacophoric Feature | Location on Scaffold | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl oxygen at C4, Thio-carbonyl sulfur at C2, Nitrogen of the imino group | Interaction with hydrogen bond donor residues in target proteins |

| Hydrogen Bond Donor | N-H of the rhodanine ring (if unsubstituted at N3) | Interaction with hydrogen bond acceptor residues in target proteins |

| Aromatic/Hydrophobic Region | Phenyl ring of the 5-benzylidene group | π-π stacking, hydrophobic interactions |

| Aromatic/Hydrophobic Region | Phenyl ring of the 3-benzylideneamino group | π-π stacking, hydrophobic interactions |

| Linker Region | Benzylideneamino group | Provides conformational flexibility and positions the aromatic rings |

Positional and Electronic Effects of Substituents on Molecular Interactions

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions. The electronic nature (electron-donating or electron-withdrawing) and the steric bulk of these substituents play a significant role in modulating the molecule's interaction with its target.

The benzylidene group at the 5-position of the rhodanine ring is a critical determinant of biological activity. Modifications to this aromatic ring can significantly impact the compound's potency and selectivity.

Research on related 5-benzylidenerhodanine (B7764880) derivatives has shown that the introduction of bulky aryl substituents at the 5-position can enhance antibacterial activity, particularly against Staphylococci. nih.gov For instance, the presence of electron-withdrawing groups such as nitro or halogen on the phenyl ring can increase the electrophilicity of the exocyclic double bond, potentially enhancing its reactivity towards nucleophilic residues in a target protein. Conversely, electron-donating groups like methoxy (B1213986) or hydroxyl can alter the electronic distribution and hydrogen-bonding potential of the molecule.

The following table summarizes the general effects of substituents on the 5-position benzylidene ring based on studies of related rhodanine derivatives:

| Substituent Type | Position on Phenyl Ring | General Effect on Activity |

| Electron-withdrawing (e.g., -NO2, -Cl) | para, ortho | Often leads to increased activity |

| Electron-donating (e.g., -OCH3, -OH) | para, ortho | Can either increase or decrease activity depending on the target |

| Bulky groups | Varies | Can enhance selectivity and potency by occupying specific hydrophobic pockets |

Studies on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which share a similar benzylidenehydrazide substructure, have highlighted the importance of this region for activity. nih.gov For example, the presence of hydroxyl or methoxy groups on this phenyl ring can introduce additional hydrogen bonding interactions, potentially improving binding affinity. The steric and electronic properties of these substituents can also affect the orientation of the phenyl ring, which in turn can influence how the molecule fits into a binding pocket.

The rhodanine ring is not merely a passive scaffold but an active participant in molecular interactions. nih.gov The thio-carbonyl group is a key feature, and its replacement can lead to a significant loss of activity. The two carbonyl groups and the nitrogen atom within the ring are also crucial for forming hydrogen bonds with target proteins. The planarity of the rhodanine ring, in conjunction with the exocyclic double bond at the 5-position, creates a relatively rigid core that helps to pre-organize the appended substituents for optimal interaction with a binding site.

Comparative SAR Analysis Across Related Heterocyclic Scaffolds (e.g., Thiazolidinediones, Chromeno[2,3-d]pyrimidines)

Comparing the SAR of this compound with related heterocyclic systems provides valuable insights into the specific contributions of the rhodanine core.

Thiazolidinediones: Thiazolidinediones (TZDs) are structurally similar to rhodanines, with the key difference being the presence of a carbonyl group at the 2-position instead of a thio-carbonyl group. In comparative studies of antibacterial agents, rhodanine derivatives have often been found to be more potent than their corresponding TZD analogs. nih.gov This suggests that the thio-carbonyl group of the rhodanine ring is a critical feature for the observed biological activity in these cases. Both scaffolds share the versatile N-3 and C-5 positions for structural modifications. researchgate.net

Chromeno[2,3-d]pyrimidines: This fused heterocyclic system also serves as a scaffold for biologically active compounds. ajol.info While structurally more complex, it shares the feature of having aromatic components that can be substituted to modulate activity. For example, in a series of chromeno[2,3-d]pyrimidines, the introduction of electron-withdrawing halide substituents on the phenyl ring was found to improve antioxidant activity. ajol.info This parallels the observation that electron-withdrawing groups on the benzylidene moiety of rhodanines can enhance their biological effects.

Rational Design Strategies Based on SAR Insights

The SAR data gathered from studies on this compound and related compounds can be leveraged for the rational design of new, more potent, and selective agents. researchgate.netnih.gov

Key strategies include:

Scaffold Hopping: Replacing the rhodanine core with other heterocyclic systems like thiazolidinediones or novel ring systems while retaining the key pharmacophoric elements to explore new chemical space and potentially improve properties.

Substituent Optimization: Systematically modifying the substituents on both the 5-benzylidene and 3-benzylideneamino phenyl rings to optimize electronic and steric properties for enhanced target engagement. This can be guided by computational methods such as quantitative structure-activity relationship (QSAR) studies. nih.gov

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be employed to design derivatives that fit optimally into the binding site and form specific, favorable interactions. bau.edu.tr This approach allows for the targeted placement of functional groups to maximize binding affinity and selectivity.

Fragment-Based Drug Discovery: Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent lead compounds based on the this compound scaffold.

By integrating these rational design approaches with continued SAR exploration, the therapeutic potential of this versatile chemical scaffold can be further realized.

Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Chemotypes

Scaffold hopping and bioisosteric replacement are powerful tools in drug discovery aimed at identifying structurally novel compounds that retain or improve upon the biological activity of a parent molecule. drughunter.comspirochem.com These strategies are particularly valuable for navigating around challenging intellectual property landscapes, improving physicochemical properties, and mitigating off-target effects. In the context of this compound, these approaches involve modifying the core rhodanine ring or replacing key functional groups with others that mimic their steric and electronic properties.

Scaffold Hopping: This strategy entails replacing the central rhodanine core with a different heterocyclic or carbocyclic system that maintains a similar three-dimensional arrangement of key pharmacophoric features. The goal is to discover new scaffolds that can serve as a foundation for a novel class of compounds with similar biological activities. For the rhodanine scaffold, which is a subtype of the 4-thiazolidinones, potential scaffold hops could include other five-membered heterocycles. nih.gov

One common scaffold hop for a rhodanine is a thiazolidine-2,4-dione. nih.gov This involves the replacement of the exocyclic sulfur atom at the C2 position with an oxygen atom. This modification can influence the compound's hydrogen bonding capacity, polarity, and metabolic stability. For instance, while the rhodanine moiety is known for its diverse biological activities, the thiazolidine-2,4-dione core is also a well-established pharmacophore, notably found in the glitazone class of antidiabetic drugs.

Another potential scaffold hop involves replacing the rhodanine ring with open-chain structures that mimic the key interactions of the parent molecule. This approach, while less common, can lead to the discovery of highly novel chemotypes with significantly different physicochemical properties.

Bioisosteric Replacement: This strategy focuses on the substitution of specific atoms or functional groups within the this compound structure with other groups that have similar physical or chemical properties. cambridgemedchemconsulting.com The objective is to fine-tune the molecule's activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Bioisosteric replacements can be classified as classical (involving atoms or groups of similar size and valency) or non-classical (involving larger, functionally different groups that produce a similar biological effect). researchgate.net

In the case of this compound, several positions are amenable to bioisosteric replacement:

The Rhodanine Core: As mentioned in scaffold hopping, the sulfur atom at the C2 position can be replaced by an oxygen atom to yield a thiazolidine-2,4-dione. The nitrogen atom at the N3 position can also be part of a bioisosteric replacement strategy, for example, by incorporating it into a larger ring system.

The Benzylidene Groups: The phenyl rings of the benzylidene moieties at the C5 position and the N3-amino group offer numerous opportunities for bioisosteric replacement. For instance, the phenyl ring can be replaced with other aromatic systems such as thiophene (B33073), furan (B31954), or pyridine. These replacements can alter the molecule's electronic properties, solubility, and potential for specific interactions with the biological target. Furthermore, substituents on these aromatic rings can be varied to probe the structure-activity relationship. For example, electron-donating or electron-withdrawing groups can be introduced to modulate the electronic nature of the ring.

The Exocyclic Double Bond: The exocyclic double bond at the C5 position is a key feature of many biologically active rhodanine derivatives. While not a simple bioisosteric replacement, modifications to this linker region can be considered a related strategy to alter the molecule's conformational flexibility and orientation.

The following table provides examples of bioisosteric replacements that have been explored in the broader class of 5-benzylidene rhodanine derivatives and their resulting impact on biological activity.

| Parent Compound | Bioisosteric Replacement | Resulting Compound | Impact on Activity | Reference |

| 5-Benzylidenerhodanine | Phenyl group at C5 replaced with a naphthyl group | 5-Naphthylidenerhodanine | Weaker inhibitory effect against PRL-3 compared to the benzylidene analog. mdpi.com | mdpi.com |

| 5-Benzylidenerhodanine | Phenyl group at C5 replaced with a furan or thiophene ring | 5-(Furfurylidene)rhodanine or 5-(Thienylidene)rhodanine | Often retains or enhances biological activity, depending on the target. | |

| Rhodanine-3-acetic acid | Carboxylic acid group | Ester or amide derivatives | Can improve cell permeability and alter pharmacokinetic profiles. | nih.gov |

The application of scaffold hopping and bioisosteric replacement strategies to this compound and its analogs is a promising avenue for the discovery of novel chemotypes with improved therapeutic potential. These rational design approaches, guided by an understanding of the structure-activity relationships of the rhodanine scaffold, will continue to be a valuable tool in medicinal chemistry.

Molecular Interactions and Potential Biological Target Identification for Rhodanine Derivatives

Investigations into Enzyme-Ligand Interactions (e.g., Tyrosinase, Dihydrofolate Reductase, Kinases)

The rhodanine (B49660) core, particularly when substituted with benzylidene groups, is known to interact with several classes of enzymes, modulating their function through competitive or allosteric inhibition.

Tyrosinase: The β-phenyl-α,β-unsaturated carbonyl structure present in benzylidene derivatives is a key motif for tyrosinase inhibition. Docking studies with related compounds, such as (E)-benzylidene-1-indanone and benzylidene-3-methyl-2-thioxothiazolidin-4-one analogs, reveal potential binding to both the catalytic active site and allosteric sites of tyrosinase. mdpi.comwikipedia.org For instance, one potent inhibitor, BID3, was shown in silico to bind at both locations. wikipedia.org In another study, analogs demonstrated interactions with different allosteric sites, with hydroxyl substituents on the phenyl ring forming hydrogen bonds with residues like Asn22 and His390, while the phenyl ring itself engages in hydrophobic interactions. mdpi.com These dual-site interactions suggest a complex inhibitory mechanism.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in nucleotide synthesis, making it a target for antimicrobial and anticancer drugs. wikipedia.org Inhibitors are typically structural analogues of dihydrofolate that bind to the enzyme's active site. wikipedia.org While numerous DHFR inhibitors have been developed, including pyrimidine (B1678525) and triazine derivatives, specific studies detailing the binding mode of 5-Benzylidene-3-benzylideneaminorhodanine with DHFR are not prominent in the current literature. wikipedia.orgmdpi.com

Kinases: Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. While the rhodanine scaffold has been explored for kinase inhibition, specific binding analyses for this compound are not extensively documented.

Tyrosinase: Benzylidene derivatives have demonstrated potent, dose-dependent inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. wikipedia.org Kinetic studies on related compounds show they can act as mixed-type inhibitors, affecting both the enzyme's affinity for its substrate (Km) and its maximum catalytic rate (Vmax). wikipedia.org For example, the (E)-benzylidene-1-indanone derivative, BID3, was found to be a highly potent inhibitor of mushroom tyrosinase with IC₅₀ values of 0.034 µM for monophenolase activity and 1.39 µM for diphenolase activity. wikipedia.org This indicates that the molecular association directly interferes with the catalytic steps of the enzyme.

| Compound | Target Activity | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| (E)-benzylidene-1-indanone (BID3) | Mushroom Tyrosinase (monophenolase) | 0.034 | Mixed | wikipedia.org |

| (E)-benzylidene-1-indanone (BID3) | Mushroom Tyrosinase (diphenolase) | 1.39 | Mixed | wikipedia.org |

| 3,5-dihydroxybenzoyl-hydrazineylidene analog | Tyrosinase | 55.39 | Competitive | sigmaaldrich.com |

Dihydrofolate Reductase (DHFR) and Kinases: While the core rhodanine structure is a known "privileged scaffold" in medicinal chemistry, detailed reports on the modulation of DHFR or specific kinase activity by this compound are limited. Inhibition of these enzymes would typically involve the disruption of substrate or cofactor binding, leading to a decrease in their catalytic output.

Exploration of Binding to Transport Proteins (e.g., Mitochondrial Pyruvate (B1213749) Carrier)

The mitochondrial pyruvate carrier (MPC) is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. nih.govnih.gov It is a critical link between glycolysis and the tricarboxylic acid (TCA) cycle. Thiazolidinediones (TZDs), which are structurally analogous to rhodanines, are known inhibitors of the MPC. nih.gov Studies on 5-benzylidene and 5-benzyl thiazolidine-2,4-diones highlight the importance of the thiazolidine (B150603) core for binding to the MPC. nih.gov The functional unit of human MPC is a hetero-dimer, and these inhibitors are thought to bind to this complex, blocking pyruvate transport. nih.gov This inhibition has been confirmed through thermostability shift assays and by measuring the effect on pyruvate-driven respiration. nih.govnih.gov Given the structural similarity, it is plausible that benzylidene-rhodanine derivatives also interact with and inhibit the MPC.

| Compound | Target | Affinity (IC₅₀) | Reference |

|---|---|---|---|

| Rosiglitazone | Mitochondrial Pyruvate Carrier 1/2 (Human) | 2000 nM | eurekaselect.com |

| Pioglitazone | Mitochondrial Pyruvate Carrier 1/2 (Human) | 100000 nM | eurekaselect.com |

| UK5099 | Mitochondrial Pyruvate Carrier 1/2 (Human) | 17000 nM | eurekaselect.com |

Mechanistic Studies of Intracellular Pathway Modulation (e.g., Respiration, Excited-State Intramolecular Proton Transfer)

Respiration: By inhibiting the mitochondrial pyruvate carrier, rhodanine-like compounds can directly modulate cellular respiration. Blocking pyruvate entry into the mitochondria curtails the fuel supply for the TCA cycle and subsequent oxidative phosphorylation, leading to a decrease in oxygen consumption. nih.gov This mechanism is a key area of investigation for targeting metabolic disorders and cancers that rely on mitochondrial metabolism. nih.gov Furthermore, some rhodanine derivatives have been shown to improve mitochondrial function under conditions of cellular stress. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state. This phenomenon often results in a product with a distinct fluorescence emission at a longer wavelength (a large Stokes shift). nih.gov Molecules capable of ESIPT are often used as fluorescent probes. rsc.org The process typically requires specific hydrogen-bonding donor and acceptor groups within the molecular structure. nih.gov While the general structure of this compound contains potential proton acceptor sites (e.g., carbonyl oxygen, nitrogen atoms), specific studies confirming ESIPT in this particular compound or its close rhodanine derivatives are not widely reported. The investigation of ESIPT typically involves techniques like time-resolved fluorescence spectroscopy. nih.gov

Analysis of Receptor Binding Affinities and Ligand-Target Recognition Architectures

The benzylidene moiety is a key pharmacophore that can confer high binding affinity and selectivity for specific receptors. Studies on (E)-8-benzylidene derivatives of morphans have shown that the introduction of this group can dramatically increase affinity for the sigma-2 receptor subtype by over 475-fold compared to the precursor. avantorsciences.com This enhancement is accompanied by high selectivity for the sigma-2 receptor over the sigma-1 subtype. avantorsciences.com Such findings demonstrate that the benzylidene group plays a crucial role in ligand-target recognition, likely by fitting into a specific hydrophobic pocket within the receptor's binding site. This suggests that this compound could also exhibit specific binding affinities for certain receptor types, although direct studies are needed for confirmation.

Characterization of Molecular Interactions with Microorganismal Components (e.g., Bacterial Targets)

Benzylidene rhodanine derivatives have been identified as a novel class of antibacterial agents. nih.gov Their mechanism of action involves targeting essential bacterial enzymes that are absent in mammals.

One key identified target is UDP-N-acetylmuramate/L-alanine ligase (MurC), an essential enzyme in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. nih.gov By inhibiting MurC, benzylidene rhodanines disrupt cell wall formation, leading to bacterial cell death. These compounds have shown selective activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Additionally, some benzylidene rhodanine derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. nih.gov Another potential mechanism for antibacterial action is the inhibition of bacterial efflux pumps. nih.gov These pumps are transport proteins that bacteria use to expel antibiotics, conferring multidrug resistance. nih.govmdpi.com While the direct inhibition of efflux pumps by this compound has not been explicitly detailed, related benzylidene compounds have been designed to target the multidrug efflux pump (MATE) in bacteria. thermofisher.com

Advanced Applications and Interdisciplinary Research Avenues for 5 Benzylidene 3 Benzylideneaminorhodanine

Applications in Materials Science and Functional Materials Development

Adsorption Mechanisms and Thermodynamics on Carbonaceous Nanomaterials (e.g., Carbon Nanotubes)

No specific studies on the adsorption mechanisms or thermodynamics of 5-Benzylidene-3-benzylideneaminorhodanine on carbonaceous nanomaterials, such as carbon nanotubes, were identified in the available literature.

For the broader class of organic molecules, adsorption onto carbon nanotubes is a recognized phenomenon. The primary mechanisms governing these interactions often include hydrophobic interactions, π-π stacking between the aromatic rings of the adsorbate and the graphene surface of the nanotubes, electrostatic interactions, and the formation of hydrogen bonds. The efficiency and nature of the adsorption are influenced by the properties of both the organic compound and the carbon nanotubes, as well as environmental conditions. For instance, studies on other rhodanine (B49660) derivatives, such as 5-(4-dimethylaminobenzylidene)rhodanine, have shown their potential for adsorption on oxidized multiwalled carbon nanotubes. However, without specific experimental data for this compound, its adsorption behavior remains uncharacterized.

Design of Sensing Elements and Molecular Probes Incorporating Rhodanine Structures

There is no available research on the specific use of This compound in the design of sensing elements or molecular probes.

However, the rhodanine scaffold is a well-established component in the development of chemosensors. Rhodanine derivatives have been successfully employed in the detection of various metal ions, including Cu²⁺, Ag⁺, Hg²⁺, Zn²⁺, and Cd²⁺. The sensing mechanism often relies on changes in fluorescence or color upon complexation with the target analyte. These changes can be triggered by processes such as the spirolactam ring-opening in rhodamine-based sensors or the interaction of the analyte with the electron-rich and electron-deficient parts of the rhodanine derivative. The selectivity and sensitivity of these sensors can be tuned by modifying the substituents on the rhodanine ring.

Exploration in Organic Electronics and Polymeric Systems

Specific research detailing the exploration of This compound in organic electronics and polymeric systems could not be found.

The rhodanine moiety, in general, has been incorporated into various organic materials for electronic applications. Rhodanine-based dyes have been synthesized and used as acceptors in organic photovoltaic cells, demonstrating their potential in solar energy conversion. Furthermore, rhodanine units have been embedded into the backbone of n-type organic semiconductors to modulate their energy levels and optical properties. The electron-withdrawing nature of the rhodanine group can be harnessed to design materials with specific electronic characteristics. Polyrhodanine, a conducting polymer derived from rhodanine, has also been investigated for various applications.

Role in Catalysis and Reactivity Enhancement

No studies were found that investigate the role of This compound in catalysis or reactivity enhancement.

Generally, some rhodanine derivatives have been explored in the context of catalysis, although this is a less common application compared to their use in medicine and materials science. There are reports on the synthesis of rhodanine derivatives using catalyst-free methods, highlighting the reactivity of the rhodanine scaffold itself. The rhodanine structure can participate in various chemical reactions, such as Knoevenagel condensation and ring-opening polymerization, which are fundamental in the synthesis of more complex molecules and polymers.

Integration into Supramolecular Assemblies and Nanostructured Systems

There is no specific information available on the integration of This compound into supramolecular assemblies or nanostructured systems.

The rhodanine functional group possesses features, such as hydrogen-bonding capabilities, that make it a candidate for use in supramolecular chemistry. The ability to form ordered structures through non-covalent interactions is a key aspect of supramolecular chemistry, and the rhodanine moiety could potentially be used to direct the assembly of complex architectures. However, specific examples involving this compound have not been reported.

Computational Design and Screening for Novel Material Properties

No computational studies specifically focused on the design and screening of This compound for novel material properties were found in the literature.

Computational methods, particularly density functional theory (DFT), are widely used to predict the properties of rhodanine derivatives for various applications. These studies often calculate molecular and quantum reactivity parameters to correlate with experimental data, such as electrochemical behavior and UV-Vis spectra. Such computational approaches are valuable for the rational design of new materials with desired electronic and optical properties, and for screening potential candidates for applications in sensing and electronics before their synthesis. While these methods could be applied to this compound, no such studies have been published.

Despite a comprehensive search for scientific information, there is currently no available research data specifically on the chemical compound “this compound.” Literature and databases provide information on related compounds, such as 5-benzylidenerhodanine (B7764880) and other rhodanine derivatives, but not on the specific molecule with a 3-benzylideneamino substituent.

Therefore, an article focusing solely on the advanced applications, interdisciplinary research avenues, and future research directions for "this compound" cannot be generated at this time due to the absence of published scientific findings.

To provide a relevant article based on the user's interest in rhodanine chemistry, the scope would need to be broadened to include the wider class of rhodanine derivatives.

Q & A

Basic: What are the standard protocols for synthesizing 5-Benzylidene-3-benzylideneaminorhodanine?

The synthesis typically involves condensation reactions under reflux conditions. For example, a mixture of 3-aminorhodanine (1 mmol) and substituted benzaldehyde derivatives (1.2 mmol) is refluxed in methanol with NH₄OH and NH₄Cl as catalysts at 50°C for 6–9 hours, monitored by TLC. The product is recrystallized using water-methanol mixtures . Alternative methods employ ionic liquid catalysts like 1-butyl-3-methyl-imidazolium chloride to enhance reaction efficiency .

Basic: How is the structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and conjugation.

- FTIR to identify thioxothiazolidinone C=S and C=O stretches (~1650–1750 cm⁻¹).

- X-ray crystallography for absolute configuration verification (if crystalline).

- Mass spectrometry (ESI-MS) to validate molecular weight .

Advanced: How can researchers optimize reaction conditions to improve yield and selectivity?

- Catalyst screening : Ionic liquids (e.g., 1-butyl-3-methyl-imidazolium chloride) improve reaction rates and yields compared to traditional bases .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Temperature control : Lower temperatures (50–60°C) reduce side reactions like over-condensation .

- Real-time monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Empirical falsification : Replicate experiments under identical conditions (e.g., microbial strains, concentration ranges) to isolate variables .

- Principal contradiction analysis : Identify the dominant factor (e.g., substituent electronic effects) influencing activity discrepancies. For example, electron-withdrawing groups may enhance antimicrobial potency by increasing electrophilicity .

- Docking studies : Compare binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize activity variations .

Advanced: What reaction mechanisms govern the chemical transformations of this compound?

- Oxidation : KMnO₄ in acidic conditions converts benzylidene groups to benzaldehyde derivatives.

- Reduction : LiAlH₄ reduces the imine bond to form secondary amines.

- Substitution : Nucleophilic attack at the rhodanine sulfur atom generates thioether derivatives .

Basic: What spectroscopic and chromatographic methods confirm compound purity?

- TLC : Use silica gel plates with ethyl acetate/hexane (1:1) and UV visualization.

- HPLC : C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) at 254 nm.

- UV-Vis : Monitor λmax shifts (~300–400 nm) to detect conjugated systems .

Advanced: How can researchers evaluate this compound’s potential as an antimicrobial agent?

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–256 µg/mL.

- Time-kill kinetics : Assess bactericidal effects over 24 hours.

- Synergistic studies : Combine with standard antibiotics (e.g., ampicillin) to detect enhanced efficacy .

- Resistance profiling : Serial passage experiments to monitor mutation rates under compound pressure .

Advanced: How to ensure reproducibility in synthetic and biological studies?

- Detailed protocols : Publish exact reagent grades, solvent drying methods, and instrument calibration data (e.g., NMR spectrometer frequency) .

- Open data sharing : Deposit raw spectral data (e.g., JCAMP-DX files) in repositories like Zenodo for independent validation .

- Negative controls : Include solvent-only and uncatalyzed reaction controls to rule out artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.